Ethyl 3-(chlorosulfonyl)propanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, including the Knoevenagel reaction and cycloaddition reactions. For instance, Ethyl 3-aryl-2-(perfluoroalkanesulfonyl)propenoates were prepared through the Knoevenagel reaction, followed by Diels–Alder cycloaddition reactions with cyclopentadiene, showcasing the versatility of such compounds in synthetic chemistry (Goumont et al., 1999).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic and diffractometric techniques. For instance, polymorphic forms of a related compound were studied using techniques such as powder X-ray diffraction and solid-state NMR, highlighting the importance of structural analysis in understanding the physical and chemical properties of such compounds (Vogt et al., 2013).
Scientific Research Applications
Polymorphism Study
A study conducted by Vogt et al. (2013) explored polymorphism in a related compound, showcasing the importance of spectroscopic and diffractometric techniques in characterizing polymorphic forms of investigational pharmaceutical compounds. This research highlights the relevance of such compounds in the pharmaceutical industry for drug development and formulation studies (Vogt, Williams, Johnson, & Copley, 2013).
Catalysis and Synthesis
Niknam and Saberi (2009) described the use of a related sulfonic acid ester as a catalyst in the formylation and acetylation of alcohols under heterogeneous conditions. This illustrates the compound's potential in facilitating chemical transformations, contributing to the development of new synthetic methodologies (Niknam & Saberi, 2009).
Biofuel Research
El‐Nahas et al. (2007) investigated the thermochemistry and kinetics of esters, including ethyl propanoate, to evaluate their potential as biofuels. Their study provides insights into the energy content and stability of such esters, which is critical for their application as alternative fuels (El‐Nahas et al., 2007).
Photophysical Properties
Kuruca et al. (2018) synthesized and characterized phthalocyanines bearing ethyl coumarin-3-propanoate groups, investigating their photophysicochemical properties. This research underscores the compound's utility in the development of materials with potential applications in photodynamic therapy and solar energy conversion (Kuruca, Köksoy, Karapınar, Durmuş, & Bulut, 2018).
Insect Growth Regulator Research
Devi and Awasthi (2022) explored the synthesis and structural properties of a novel compound as an insect growth regulator. Their study demonstrates the compound's potential as a juvenile hormone mimic, offering a new approach to insect control in agricultural settings (Devi & Awasthi, 2022).
Environmental Chemistry
Aranda et al. (2021) conducted a study on the atmospheric degradation of 3-ethoxy-1-propanol, a related compound, revealing the environmental impact and degradation pathways of such chemicals. This research contributes to understanding the fate of chemical compounds in the environment and their potential ecological effects (Aranda, Salgado, Martín, Villanueva, Martínez, & Cabañas, 2021).
properties
IUPAC Name |
ethyl 3-chlorosulfonylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c1-2-10-5(7)3-4-11(6,8)9/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQDEHYHHKZBRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399636 | |
Record name | ethyl 3-(chlorosulfonyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103472-25-9 | |
Record name | ethyl 3-(chlorosulfonyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-(chlorosulfonyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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